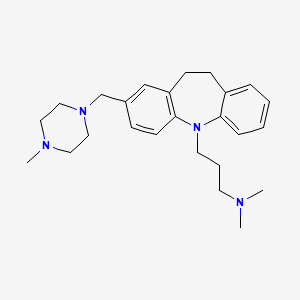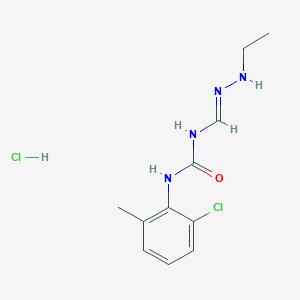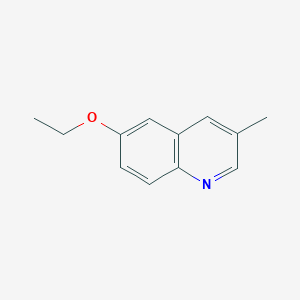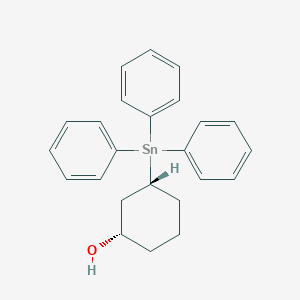
beta-Chloroethyl-bis(beta-hydroxyethyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Chloroethyl-bis(beta-hydroxyethyl)amine hydrochloride: is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. It is also referred to as bis(2-chloroethyl)amine hydrochloride and is recognized for its role as an alkylating agent. This compound has a molecular formula of C4H9Cl2N·HCl and is known for its ability to form cross-links in DNA, making it a potent agent in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Chloroethyl-bis(beta-hydroxyethyl)amine hydrochloride typically involves the reaction of 2-chloroethylamine hydrochloride with ethylene oxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-chloroethylamine hydrochloride+ethylene oxide→beta-Chloroethyl-bis(beta-hydroxyethyl)amine hydrochloride
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: Beta-Chloroethyl-bis(beta-hydroxyethyl)amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles like and are commonly employed.
Major Products: The major products formed from these reactions include various amine derivatives and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Beta-Chloroethyl-bis(beta-hydroxyethyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of piperazine derivatives and other complex organic compounds.
Biology: The compound is utilized in studies involving DNA cross-linking and mutagenesis.
Medicine: It serves as an alkylating agent in cancer chemotherapy, particularly in the treatment of Hodgkin’s disease and lymphosarcoma.
Industry: The compound is used in the production of various pharmaceuticals and chemical intermediates
Mechanism of Action
The mechanism of action of beta-Chloroethyl-bis(beta-hydroxyethyl)amine hydrochloride involves its ability to form cross-links in DNA. This compound binds to the N7 nitrogen on the DNA base guanine, creating cross-links between DNA strands. This prevents DNA replication and cell division, leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells, making it a potent chemotherapeutic agent .
Comparison with Similar Compounds
Methyl-bis(beta-chloroethyl)amine hydrochloride (mechlorethamine): Used in the treatment of Hodgkin’s disease and other malignancies.
Tris(beta-chloroethyl)amine hydrochloride: Another alkylating agent with similar applications.
Uniqueness: Beta-Chloroethyl-bis(beta-hydroxyethyl)amine hydrochloride is unique due to its specific chemical structure, which allows it to form stable cross-links in DNA. This property makes it particularly effective in cancer treatment compared to other alkylating agents .
Properties
CAS No. |
63978-75-6 |
|---|---|
Molecular Formula |
C6H15Cl2NO2 |
Molecular Weight |
204.09 g/mol |
IUPAC Name |
1-chloro-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride |
InChI |
InChI=1S/C6H14ClNO2.ClH/c1-2-8(3-4-9)5-6(7)10;/h6,9-10H,2-5H2,1H3;1H |
InChI Key |
SKSPIMUPRZFRAG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)CC(O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diphenyl[(triethylgermyl)ethynyl]arsane](/img/structure/B14500619.png)
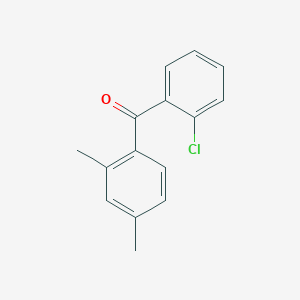
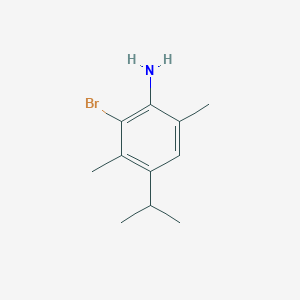
![Carbamic acid, [3-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500658.png)
![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one](/img/structure/B14500659.png)

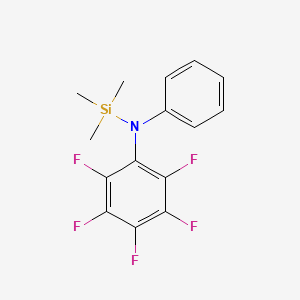

![(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane](/img/structure/B14500669.png)
